molecular formula C10H22ClNO2 B13289356 6-(tert-Butylamino)hexanoic acid hydrochloride

6-(tert-Butylamino)hexanoic acid hydrochloride

Cat. No.: B13289356
M. Wt: 223.74 g/mol
InChI Key: CJMDMUOOAMMSQE-UHFFFAOYSA-N
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Description

6-(tert-Butylamino)hexanoic acid hydrochloride is a specialized chemical reagent designed for research and development applications. This compound is of significant interest in medicinal and synthetic chemistry as a potential building block. Its structure, featuring a flexible hexanoic acid backbone and a tert-butylamino group, is characteristic of molecules used as linkers or spacers in the design of various biologically active structures . While the specific biological profile of this compound is not fully detailed in the literature, its structural features suggest potential for use in probing protein-binding sites or serving as a synthetic intermediate for more complex molecules. Researchers can leverage this compound to develop novel peptide hybrids or other pharmacologically relevant entities, where its incorporation can enhance properties like metabolic stability and conformational flexibility . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

6-(tert-butylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-10(2,3)11-8-6-4-5-7-9(12)13;/h11H,4-8H2,1-3H3,(H,12,13);1H

InChI Key

CJMDMUOOAMMSQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCCCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylamino)hexanoic acid hydrochloride typically involves the reaction of hexanoic acid with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-(tert-Butylamino)hexanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-(tert-Butylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact mechanism depends on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Hexanoic Acid Derivatives with Amino Substituents

Key Compounds :

  • 6-Aminohexanoic Acid Ethyl Ester Hydrochloride (CAS 3633-17-8, ): Features an ethyl ester and a primary amine hydrochloride.
  • 6-Ureidohexanoic Acid (CAS 1468-42-4, ): Contains a urea (-NH-C(O)-NH₂) group.
  • 6-(Aminooxy)hexanoic Acid Hydrochloride (CAS 511545-79-2, ): Includes an aminooxy (-ONH₂) group.

Comparison Table :

Compound Name Functional Group Molecular Weight Key Applications Stability/Reactivity Notes
6-(tert-Butylamino)hexanoic acid HCl -NH-C(CH₃)₃ (HCl) ~285.73 (est.) Polymer modification, synthetic intermediate High steric hindrance; stable under harsh conditions
6-Aminohexanoic acid ethyl ester HCl -NH₂ (HCl), -COOEt 195.67 Peptide synthesis, drug delivery systems Ester hydrolysis prone under acidic/basic conditions
6-Ureidohexanoic acid -NH-C(O)-NH₂ 174.20 Biomedical materials, enzyme inhibitors Urea group enhances hydrogen bonding
6-(Aminooxy)hexanoic acid HCl -ONH₂ (HCl) 195.63 Oxime ligation, bioconjugation Reacts with carbonyls (e.g., ketones)

Key Differences :

  • The tert-butylamino group provides steric protection, reducing unintended side reactions compared to primary amines or aminooxy groups.
  • Ureido and aminooxy derivatives are more reactive in specific bioconjugation contexts (e.g., oxime formation), whereas the tert-butylamino analog is better suited for stable coordination or polymer anchoring .

Protective Group Analogs

Key Compounds :

  • 6-(Boc-amino)hexanoic Acid (): Features a Boc (-NH-C(O)-O-tBu) protective group.
  • (S)-tert-Butyl 6-amino-2-((Boc)amino)hexanoate HCl (CAS 7750-45-0, ): Dual Boc and tert-butyl ester protection.

Comparison Table :

Compound Name Protective Group Deprotection Conditions Applications
6-(tert-Butylamino)hexanoic acid HCl None (stable substituent) N/A Direct use in metal coordination
6-(Boc-amino)hexanoic acid Boc (-NH-C(O)-O-tBu) Acidic (e.g., TFA) Stepwise peptide synthesis
(S)-tert-Butyl 6-amino-2-(Boc)hexanoate HCl Boc, tert-butyl ester Acidic (TFA for Boc), basic (ester) Chiral intermediate in drug synthesis

Key Differences :

  • The Boc group is acid-labile, enabling controlled deprotection, whereas the tert-butylamino group is non-cleavable under standard conditions, making it suitable for permanent functionalization.
  • Dual protective groups (e.g., ) allow multi-step synthesis but increase molecular complexity and cost.

Pharmaceutical and Specialty Derivatives

Key Compounds :

  • Ametoctradin Hydrochloride Metabolite M650F06 (CAS 2421146-55-4, ): Triazolo-pyrimidinyl substituent.
  • 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic Acid (CAS 88235-25-0, ): Fluorescent probe.

Comparison Table :

Compound Name Substituent Molecular Weight Applications
6-(tert-Butylamino)hexanoic acid HCl -NH-tBu ~285.73 Polymer science, non-pharmaceutical uses
Ametoctradin HCl Metabolite M650F06 Triazolo-pyrimidinyl 313.78 Agricultural fungicide metabolite
6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid Benzofurazan 361.31 Fluorescent labeling, lipid studies

Key Differences :

  • The tert-butylamino derivative lacks the aromatic or heterocyclic moieties found in pharmaceutical or fluorescent analogs, limiting its direct biological activity but enhancing utility in materials science.

Biological Activity

6-(tert-Butylamino)hexanoic acid hydrochloride is a synthetic compound characterized by a hexanoic acid backbone with a tert-butylamino group attached to the sixth carbon. Its molecular formula is C₈H₁₉ClN O₂, and it has a molecular weight of 185.29 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications, particularly in drug development and peptide synthesis.

The presence of the tert-butyl group contributes to the compound's hydrophobicity, which can significantly influence its pharmacokinetics and interactions with biological targets. This unique structure allows it to modify amino acid properties and enhance the stability of peptide chains, making it a versatile building block in medicinal chemistry.

Research indicates that this compound may interact with proteins or enzymes, particularly through binding affinity studies. Preliminary data suggest potential interactions with human tissue transglutaminase (hTG2), an enzyme involved in various physiological processes and implicated in several diseases, including cancer and fibrosis .

The compound may act as an irreversible inhibitor of hTG2, blocking its transamidation activity and disrupting its GTP binding ability. This inhibition could lead to reduced proliferation and survival of cancer cells, particularly in epidermal cancer stem cells where hTG2 expression is elevated .

Case Studies

  • Inhibition of Cancer Cell Proliferation : In a study involving human squamous cell carcinoma, treatment with a derivative of this compound significantly reduced cell proliferation and survival when compared to untreated controls. The mechanism was linked to the inhibition of hTG2 activity .
  • Effects on Metastatic Phenotype : Another study demonstrated that administration of the compound reduced the expression of epithelial–mesenchymal transition (EMT) markers in cancer stem cells, suggesting its potential role in preventing metastasis .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
6-Aminohexanoic AcidC₆H₁₃N O₂Lacks hydrophobic tert-butyl group; more polar
N-Boc-6-Aminohexanoic AcidC₁₁H₂₁N O₄Contains Boc protection; used for peptide synthesis
2-Amino-6-benzyloxycarbonylamino-hexanoic AcidC₁₈H₂₉ClN₂O₄Contains a benzyloxycarbonyl group; more complex structure

The unique balance between hydrophobicity and functionality in this compound makes it particularly advantageous for applications requiring both properties, distinguishing it from more polar compounds like 6-aminohexanoic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-(tert-Butylamino)hexanoic acid hydrochloride in academic labs?

  • Methodology : The compound can be synthesized via sequential protection and coupling steps. For example, tert-butylamine can be introduced via reductive amination or nucleophilic substitution on a hexanoic acid backbone. Boc (tert-butoxycarbonyl) protection is commonly used for amino groups to prevent side reactions during synthesis . After coupling, deprotection with hydrochloric acid yields the hydrochloride salt. Key reagents include Boc₂O for protection and HBTU/EDC·HCl for carboxyl activation .
  • Quality Control : Monitor reactions via TLC or LC-MS, and confirm final purity (>95%) by HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR : Use 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H) and hexanoic acid chain .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., calculated for C₁₀H₂₁ClN₂O₂: 284.12 g/mol) .
    • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can solubility challenges in aqueous buffers be mitigated during biological assays?

  • Strategies :

  • pH Adjustment : The hydrochloride salt improves water solubility at neutral-to-acidic pH. For basic conditions, use co-solvents like DMSO (<5% v/v) or cyclodextrin-based solubilizers .
  • Derivatization : Convert to a sodium salt temporarily or conjugate with PEG moieties to enhance hydrophilicity .

Q. How should researchers address discrepancies in reported biological activity data?

  • Troubleshooting :

  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., residual solvents or byproducts) .
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known enzyme inhibitors) .
  • Metabolite Interference : Use LC-MS/MS to detect metabolites that may alter activity, as seen in studies of structurally similar triazolopyrimidine derivatives .

Q. What strategies enable functionalization of this compound for conjugation in multivalent scaffolds?

  • Coupling Methods :

  • NHS Esters : Activate the carboxyl group using N-hydroxysuccinimide (NHS) and EDC·HCl in anhydrous DCM, enabling conjugation to amines (e.g., peptides or proteins) .
  • Click Chemistry : Introduce azide/alkyne handles via the tert-butylamino group for copper-catalyzed cycloaddition .
    • Stability Testing : Assess conjugate integrity under physiological conditions (PBS, 37°C) using size-exclusion chromatography or fluorescence quenching assays .

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